molecular formula C6H9NOS B14317275 6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one CAS No. 106106-82-5

6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one

Cat. No.: B14317275
CAS No.: 106106-82-5
M. Wt: 143.21 g/mol
InChI Key: JXGIHPOCJIQRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one is a compound that belongs to the class of penams, which are natural and synthetic antibiotics containing a 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure . This compound is known for its significant role in the development of antibiotics, particularly those that target bacterial cell wall synthesis.

Preparation Methods

The synthesis of 6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one involves inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cross-linking the peptidoglycan layers of the cell wall. By binding to these proteins, the compound prevents the formation of a stable cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one is unique due to its specific bicyclic structure and its role in antibiotic development. Similar compounds include:

Properties

CAS No.

106106-82-5

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

6-methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C6H9NOS/c1-4-5(8)7-2-3-9-6(4)7/h4,6H,2-3H2,1H3

InChI Key

JXGIHPOCJIQRNH-UHFFFAOYSA-N

Canonical SMILES

CC1C2N(C1=O)CCS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.